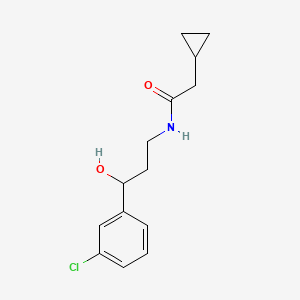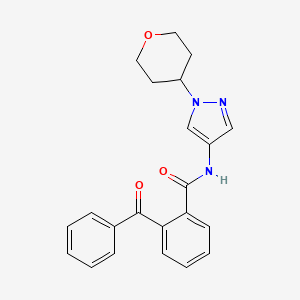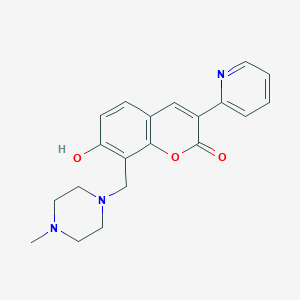![molecular formula C17H16N6O2S2 B2526914 N-(4-(2-オキソ-2-((4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2-イル)アミノ)エチル)チアゾール-2-イル)ピラジン-2-カルボキサミド CAS No. 1211352-76-9](/img/structure/B2526914.png)
N-(4-(2-オキソ-2-((4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2-イル)アミノ)エチル)チアゾール-2-イル)ピラジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2S2 and its molecular weight is 400.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
この化合物は、顕著な抗ウイルス活性を示しています。バラマランらの研究では、ペメトレキセドのグルタミン酸部分を一次、二次、およびアリールアミンに置換することにより、一連の新しい非グルタミン酸誘導体が合成されました。 これらのうち、5員環ヘテロアリールアミンを用いて合成されたカルボキサミド誘導体は、鳥類パラミクソウイルスであるニューカッスル病ウイルスに対するペメトレキセドよりも4~7倍高い抗ウイルス活性を示しました 。この発見は、抗ウイルス療法における可能性を示唆しています。
GPCRリガンドおよびイオンチャネルモジュレーター
インシリコ研究により、この化合物の誘導体は、Gタンパク質共役受容体(GPCR)リガンドおよびイオンチャネルモジュレーターとして中程度の活性があることが明らかになっています。 これらの相互作用は、創薬および標的療法に影響を与える可能性があります 。
抗腫瘍の可能性
直接的な証拠はありませんが、この化合物の構造中にピロロ[2,3-d]ピリミジンが存在することは、抗腫瘍活性の可能性を示唆しています。 同様の骨格は、抗腫瘍効果と関連付けられています 。
作用機序
Target of action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of these compounds can vary widely depending on the specific structure and functional groups present.
Mode of action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical pathways
The biochemical pathways affected by thiazole derivatives can be diverse, depending on the specific compound and its targets. For example, some thiazole derivatives may affect pathways related to inflammation, pain perception, microbial growth, or cancer cell proliferation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific ADME properties of a thiazole derivative would depend on its specific structure and functional groups.
Result of action
The molecular and cellular effects of a thiazole derivative’s action can vary widely, depending on its specific targets and mode of action. For example, an antimicrobial thiazole derivative might inhibit the growth of bacteria, while an anti-inflammatory thiazole derivative might reduce inflammation in the body .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a thiazole derivative. For example, the solubility of a thiazole derivative in water or other solvents can affect its bioavailability and distribution in the body .
特性
IUPAC Name |
N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S2/c24-14(22-17-21-11-3-1-2-4-13(11)27-17)7-10-9-26-16(20-10)23-15(25)12-8-18-5-6-19-12/h5-6,8-9H,1-4,7H2,(H,20,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTYTUGBZAOPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)



![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)


![3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2526846.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526853.png)
